molecular formula C18H19BrN2O2 B12454889 1-{3-[(E)-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone

1-{3-[(E)-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone

Cat. No.: B12454889
M. Wt: 375.3 g/mol
InChI Key: MBMHBWLVUWKHPX-UHFFFAOYSA-N
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Description

6-[2-(3-acetylphenyl)hydrazin-1-ylidene]-2-bromo-4-tert-butylcyclohexa-2,4-dien-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a hydrazone moiety, a bromine atom, and a tert-butyl group, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 6-[2-(3-acetylphenyl)hydrazin-1-ylidene]-2-bromo-4-tert-butylcyclohexa-2,4-dien-1-one typically involves the reaction of 3-acetylphenylhydrazine with 2-bromo-4-tert-butylcyclohexa-2,4-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the hydrazone linkage. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydrazone moiety can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[2-(3-acetylphenyl)hydrazin-1-ylidene]-2-bromo-4-tert-butylcyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other hydrazone derivatives and brominated cyclohexadienones. Compared to these compounds, 6-[2-(3-acetylphenyl)hydrazin-1-ylidene]-2-bromo-4-tert-butylcyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

This detailed overview provides a comprehensive understanding of 6-[2-(3-acetylphenyl)hydrazin-1-ylidene]-2-bromo-4-tert-butylcyclohexa-2,4-dien-1-one, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H19BrN2O2

Molecular Weight

375.3 g/mol

IUPAC Name

1-[3-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]phenyl]ethanone

InChI

InChI=1S/C18H19BrN2O2/c1-11(22)12-6-5-7-14(8-12)20-21-16-10-13(18(2,3)4)9-15(19)17(16)23/h5-10,23H,1-4H3

InChI Key

MBMHBWLVUWKHPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=NC2=C(C(=CC(=C2)C(C)(C)C)Br)O

Origin of Product

United States

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